molecular formula C21H25N3OS B298165 N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

货号 B298165
分子量: 367.5 g/mol
InChI 键: DKZMUABPRKWHEK-OEAKJJBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CYC116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in a variety of cancers. Inhibition of Aurora kinases has been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.

作用机制

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its anticancer effects by inhibiting Aurora kinase A and B, which are involved in the regulation of cell division. Aurora kinase A is overexpressed in a variety of cancers and is associated with poor prognosis. Inhibition of Aurora kinase A induces cell cycle arrest and apoptosis in cancer cells. Aurora kinase B is also involved in cell division and plays a role in the formation of the mitotic spindle. Inhibition of Aurora kinase B leads to defects in mitosis and cell death.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have other biochemical and physiological effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the phosphorylation of histone H3, a marker of mitosis, and induces the formation of polyploid cells. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also inhibits the phosphorylation of AKT, a downstream target of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

实验室实验的优点和局限性

One of the advantages of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for Aurora kinase A and B, which reduces the likelihood of off-target effects. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing.

未来方向

There are several future directions for the development of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and related compounds. One direction is the development of more potent and selective inhibitors of Aurora kinases. Another direction is the combination of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other anticancer agents to enhance its efficacy. N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to be effective in overcoming resistance to other anticancer agents, suggesting that it may have a role in combination therapy. Finally, the development of biomarkers to predict response to N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to identify patients who are most likely to benefit from treatment.

合成方法

The synthesis of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 4-pyridinecarboxaldehyde with N-cyclohexyl-3-aminopropan-1-amine to form the Schiff base, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride to form the final product.

科学研究应用

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have demonstrated that N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reduces tumor growth and increases survival in mouse models of cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in cancer patients.

属性

产品名称

N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

分子式

C21H25N3OS

分子量

367.5 g/mol

IUPAC 名称

N-cyclohexyl-2-[(E)-pyridin-4-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H25N3OS/c25-20(24-16-6-2-1-3-7-16)19-17-8-4-5-9-18(17)26-21(19)23-14-15-10-12-22-13-11-15/h10-14,16H,1-9H2,(H,24,25)/b23-14+

InChI 键

DKZMUABPRKWHEK-OEAKJJBVSA-N

手性 SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C/C4=CC=NC=C4

SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

规范 SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=CC=NC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。